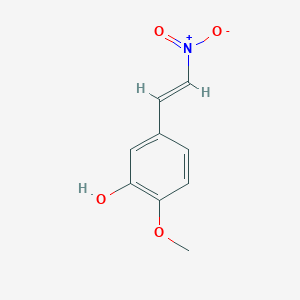

2-Methoxy-5-(2-nitrovinyl)phenol

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-methoxy-5-[(E)-2-nitroethenyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-14-9-3-2-7(6-8(9)11)4-5-10(12)13/h2-6,11H,1H3/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGCVJPGJBCRIEV-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=C[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39816-35-8 | |

| Record name | 39816-35-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196548 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Methodologies and Chemical Transformations of 2 Methoxy 5 2 Nitrovinyl Phenol

Established Synthetic Pathways to 2-Methoxy-5-(2-nitrovinyl)phenol

The synthesis of this compound has been approached through several key methodologies, primarily leveraging the reactivity of phenolic aldehydes and their derivatives.

Knoevenagel Condensation Strategies from Aldehydic Precursors

The Knoevenagel condensation represents a cornerstone in the synthesis of this compound. This reaction typically involves the condensation of an aldehydic precursor with a compound containing an active methylene (B1212753) group, such as a nitroalkane. The historical foundation for this approach lies in the Henry reaction, a classic carbon-carbon bond-forming reaction.

A common precursor for this synthesis is an appropriately substituted hydroxy-methoxybenzaldehyde. The reaction is often catalyzed by a base. For instance, the condensation of vanillin (B372448) with nitroethylene (B32686) equivalents can be accelerated using ultrasound irradiation (20–40 kHz) in the presence of ammonium (B1175870) acetate (B1210297) in acetic acid, achieving high yields in a significantly reduced reaction time. This method offers the advantage of avoiding strong bases and enhancing the regioselectivity for the desired trans-nitrovinyl isomer.

Similarly, various benzaldehydes can be condensed with 2-methoxyethyl cyanoacetate (B8463686) using piperidine (B6355638) as a base to yield related phenylcyanoacrylates, demonstrating the versatility of the Knoevenagel condensation in synthesizing a range of substituted vinyl compounds. researchgate.net

Synthesis from Vanillin Derivatives and Related Phenolic Compounds

Vanillin and its derivatives are readily available and widely used starting materials for the synthesis of this compound. The direct condensation of vanillin with nitromethane (B149229) is a well-established method. One procedure involves dissolving vanillin in nitromethane and adding ethylenediamine, followed by heating the mixture to reflux. nih.gov After the reaction is complete, the excess nitromethane is removed to yield the crude product. nih.gov

The synthesis of various halogenated analogues has also been achieved starting from vanillin and isovanillin (B20041). mdma.ch For example, 5-fluoro-vanillin nitrostyrene (B7858105) can be prepared by reacting 2-fluoro-isovanillin with nitromethane. mdma.ch The electronic properties of vanillin and isovanillin direct halogenation to specific positions on the aromatic ring, allowing for the synthesis of a variety of substituted derivatives. mdma.ch

Furthermore, vanillin derivatives can be modified to introduce other functional groups. For instance, acetyl vanillin can be synthesized from vanillin and subsequently reacted with fuming nitric acid to produce acetyl nitro vanillin, which can then be used to prepare a range of Schiff bases. journalagent.com

Contemporary Synthetic Approaches and Process Optimization

Modern synthetic efforts have focused on improving the efficiency, selectivity, and environmental friendliness of the synthesis of this compound and related compounds. The use of ultrasound in the Knoevenagel condensation is one such example, offering accelerated reaction times and high yields.

Process optimization also involves the careful selection of catalysts and reaction conditions to minimize byproduct formation. For instance, in the synthesis from vanillin, prolonged reaction times or the use of excess base can favor the formation of the nitroaldol adduct over the desired nitrovinyl product. Strict temperature control and stoichiometric use of the base can mitigate this issue.

Recent research has also explored the use of organocatalysts in reactions involving 2-(2-nitrovinyl)phenols. Bifunctional amino-squaramides have been evaluated as catalysts in the Michael addition–cyclization reaction of 2-(2-nitrovinyl)phenol, demonstrating the potential for asymmetric synthesis and the use of greener solvents. scispace.comresearchgate.net

Chemical Derivatization of this compound

The nitrovinyl group in this compound is a key functional moiety that allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis.

Reductions of the Nitrovinyl Moiety and Subsequent Transformations

The reduction of the nitrovinyl group is a common and important transformation. A variety of reducing agents can be employed to convert the nitro group to an amino group, opening up pathways to various phenylethylamine derivatives.

One effective method is the use of zinc dust and hydrochloric acid (Zn/HCl) in methanol (B129727) at low temperatures. mdma.chresearchgate.net This method is a low-cost alternative to water-sensitive hydride donors and can be chemoselective, leaving other functional groups on the aromatic ring intact. mdma.ch For instance, this method has been successfully used for the synthesis of halogenated dopamine (B1211576) analogues. mdma.ch

Other reducing agents that have been used include lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄). nih.govgoogle.com The reduction with LiAlH₄ in THF can convert the nitrovinyl compound to the corresponding aminoethylphenol. nih.gov The choice of reducing agent can be critical, as some reagents may also reduce other functional groups present in the molecule. researchgate.net

Carbon-Carbon Bond Forming Reactions (e.g., Michael Additions, Cycloadditions)

The electron-withdrawing nature of the nitrovinyl group makes this compound an excellent Michael acceptor, readily participating in carbon-carbon bond-forming reactions.

Asymmetric Michael additions have been extensively studied using various nucleophiles and organocatalysts. For example, the reaction of 2-(2-nitrovinyl)phenols with cyclohexanone (B45756) or methyl cyclopentanone-2-carboxylate can be catalyzed by bifunctional amino-squaramides. researchgate.netthieme-connect.com These reactions can proceed with high diastereoselectivity and enantioselectivity, leading to the formation of chiral benzopyran derivatives. scispace.comresearchgate.netthieme-connect.com The choice of catalyst and solvent can significantly influence the reaction's efficiency and stereochemical outcome. researchgate.netthieme-connect.com

The compound also participates in cycloaddition reactions. For instance, the in situ generated o-quinone methide from the oxidation of (E)-2-methoxy-5-(2'-nitrovinyl)phenol can undergo a Diels-Alder reaction with electron-rich dienophiles. rsc.org However, the high reactivity of the o-quinone methide can sometimes lead to dimerization. rsc.org

Modifications of the Phenolic Hydroxyl and Methoxy (B1213986) Functional Groups

The phenolic hydroxyl and methoxy groups on the this compound scaffold offer valuable sites for chemical modification, enabling the synthesis of a diverse range of derivatives with tailored properties.

The phenolic hydroxyl group can undergo various reactions. For instance, it can be acetylated to protect the hydroxyl group or to introduce a different functional moiety. mdpi.com This modification can influence the compound's solubility and reactivity in subsequent synthetic steps. Furthermore, the hydroxyl group's acidity is influenced by other substituents on the aromatic ring, which in turn affects its reactivity. mdpi.com The presence of a methoxy group at the ortho position can lead to the formation of intramolecular hydrogen bonds, which can modulate the acidity and reactivity of the phenolic proton. researchgate.net

The methoxy group is generally more stable but can also be a target for modification. Demethylation, for example, can be achieved to yield a dihydroxy derivative, which may exhibit different biological activities or serve as a precursor for further functionalization. researchgate.net Such transformations allow for the fine-tuning of the electronic and steric properties of the molecule, which is crucial for applications in medicinal chemistry and materials science. nih.gov

Asymmetric Synthesis and Stereocontrol in the Preparation of this compound Derivatives

The creation of chiral derivatives of this compound is a significant area of research, as the stereochemistry of a molecule often dictates its biological activity. Asymmetric synthesis aims to produce a specific stereoisomer, which is crucial for developing effective and selective drugs.

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of derivatives from precursors like 2-(2-nitrovinyl)phenols. mdpi.comresearchgate.net Chiral organocatalysts, such as those derived from cinchona alkaloids or amino acids, can effectively control the stereochemical outcome of reactions. researchgate.netresearchgate.net For example, domino reactions, including Michael additions followed by cyclization, have been successfully employed to construct complex chiral molecules with multiple stereocenters in a single step. researchgate.netchim.it

Various strategies have been developed to achieve high levels of enantioselectivity and diastereoselectivity. These include the use of bifunctional catalysts that can activate both the nucleophile and the electrophile, and the careful selection of reaction conditions such as solvent and temperature. acs.orgthieme-connect.com The development of stereoselective methods allows for the synthesis of enantiomerically pure compounds, which is essential for studying their specific interactions with biological targets. researchgate.net

Below is a table summarizing selected asymmetric reactions involving derivatives of 2-(2-nitrovinyl)phenol:

| Catalyst/Method | Reactants | Product Type | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

| Modularly Designed Organocatalysts (MDOs) | Aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols | Chroman-2-ones and Chromanes | up to 99:1 | up to 99% | researchgate.net |

| Chiral Guanidine | (E)-2-(2-Nitrovinyl)phenols and Azlactones | Chromane derivatives | >19:1 | 92% | mdpi.com |

| Bifunctional Amino-Squaramides | 2-(2-Nitrovinyl)phenol and Methyl Cyclopentanone-2-carboxylate | Benzopyran derivatives | >99:1 | 99% | scispace.com |

| Monomeric Squaramides | ortho-Hydroxynitrostyrenes and β-Aryl-substituted Nitroolefins | Trisubstituted Benzopyrans | Good to moderate | Good to moderate | acs.org |

Principles of Green Chemistry Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its derivatives is crucial for minimizing environmental impact and promoting sustainable chemical practices. sigmaaldrich.cnimist.ma These principles focus on reducing waste, using less hazardous substances, and improving energy efficiency. acs.org

One key aspect of green chemistry is the use of environmentally benign solvents. rasayanjournal.co.in Researchers have explored the use of greener alternatives to traditional volatile organic solvents, such as water, ethanol, or bio-based solvents like ethyl lactate. thieme-connect.comresearchgate.net For instance, performing reactions in aqueous media can significantly reduce pollution and is often safer. mdpi.comimist.ma

Another important principle is atom economy, which aims to maximize the incorporation of all materials used in the process into the final product. acs.org Catalytic methods, particularly those using recyclable catalysts, are preferred over stoichiometric reagents as they generate less waste. acs.orgrasayanjournal.co.in Organocatalysis, as mentioned in the previous section, aligns well with green chemistry principles due to the use of metal-free, often biodegradable catalysts. mdpi.com

Furthermore, developing one-pot or multi-component reactions, where multiple synthetic steps are combined without isolating intermediates, can significantly improve efficiency and reduce waste. rasayanjournal.co.in Microwave-assisted synthesis is another green technique that can lead to shorter reaction times, higher yields, and cleaner reactions. mdpi.comrasayanjournal.co.in

The table below highlights some green chemistry approaches applied in the synthesis of related compounds:

| Green Chemistry Principle | Application in Synthesis | Example/Benefit | Reference |

| Safer Solvents | Use of water or bio-based solvents | Reduced toxicity and environmental impact. | mdpi.comthieme-connect.comresearchgate.net |

| Atom Economy | Catalytic reactions | Minimizes waste by maximizing the incorporation of reactant atoms into the product. | acs.org |

| Catalysis | Use of recyclable organocatalysts | Avoids toxic heavy metals and allows for catalyst reuse. | mdpi.comrasayanjournal.co.in |

| Energy Efficiency | Microwave-assisted synthesis | Shorter reaction times and potentially higher yields. | mdpi.comrasayanjournal.co.in |

| Waste Prevention | One-pot synthesis | Reduces the number of purification steps and solvent usage. | rasayanjournal.co.in |

Mechanistic Organic Chemistry and Reactivity Profiles of 2 Methoxy 5 2 Nitrovinyl Phenol

Mechanistic Investigations of Nitrovinyl Reactivity

The nitrovinyl group is the linchpin of 2-Methoxy-5-(2-nitrovinyl)phenol's reactivity, acting as a potent electron-withdrawing group that significantly influences the molecule's chemical properties. numberanalytics.com This group deactivates the aromatic ring towards electrophilic substitution while simultaneously activating the vinyl carbon-carbon double bond for a range of nucleophilic and cycloaddition reactions. numberanalytics.comcdnsciencepub.com

The strong electron-withdrawing nature of the nitro group polarizes the C=C bond, rendering the β-carbon highly electrophilic and susceptible to attack by nucleophiles. This inherent reactivity is central to many of the transformations discussed in subsequent sections. Mechanistic studies often focus on understanding the electronic effects and stereochemical outcomes of reactions involving this versatile functional group.

Role as a Dienophile in Pericyclic Reactions (e.g., Diels-Alder Cycloadditions)

The electron-deficient nature of the nitrovinyl moiety makes this compound an excellent dienophile in Diels-Alder reactions. acs.org In these [4+2] cycloaddition reactions, it readily reacts with electron-rich dienes to form substituted bicyclic systems. acs.org The regioselectivity and stereoselectivity of these reactions are often predictable based on frontier molecular orbital theory. acs.org

For instance, the reaction of in situ generated masked o-benzoquinones (derived from 2-methoxyphenols) with dienophiles like this compound leads to the formation of highly functionalized bicyclo[2.2.2]octenone scaffolds. acs.orgrsc.org These reactions are typically highly regio- and stereoselective. acs.orgrsc.org The endo-stereochemistry is often favored, a preference that can be confirmed through techniques like single-crystal X-ray analysis. rsc.org

| Reaction Type | Reactants | Product | Key Features |

|---|---|---|---|

| Diels-Alder Cycloaddition | This compound (dienophile), Masked o-benzoquinone (diene) | Bicyclo[2.2.2]octenone derivative | High regio- and stereoselectivity, often favoring the endo adduct. acs.orgrsc.org |

| Intramolecular Diels-Alder | Phenols with a 2-vinylphenyl group | Fused or bridged bicyclic systems | The regioselectivity (fused vs. bridged) can be influenced by the structure of the tether connecting the diene and dienophile. jst.go.jp |

Nucleophilic Addition Pathways to the Activated Olefin System

The pronounced electrophilicity of the β-carbon of the nitrovinyl group makes it a prime target for a wide array of nucleophiles. This reactivity is harnessed in various synthetic transformations, most notably in Michael additions.

The conjugate addition of both carbon and heteroatom nucleophiles to nitroalkenes is a powerful tool for constructing complex and highly functionalized molecules. mdpi.com A variety of nucleophiles, including amines, thiols, and carbanions (such as those derived from 1,3-dicarbonyl compounds), readily add to the activated double bond of this compound and related nitroalkenes. mdpi.comwvu.edu These reactions can often be performed under mild conditions and can be rendered asymmetric through the use of chiral catalysts. mdpi.comnih.gov

For example, the Michael addition of indoles to 3-(2-nitrovinyl)-1H-indoles, a structurally related system, proceeds via nucleophilic attack of the indole (B1671886) on the electron-deficient alkene. mdpi.com This initial addition is often followed by subsequent cyclization reactions, leading to complex heterocyclic frameworks. mdpi.com Similarly, the reaction of 2-(2-nitrovinyl)phenols with 1,3-dicarbonyl compounds proceeds through a nitro-Michael addition followed by hemiacetalization and dehydration. ipb.pt

| Nucleophile | Reaction Type | Key Findings |

|---|---|---|

| Amines | Michael Addition | Can lead to the stereoselective synthesis of polycyclic lactams and other nitrogen-containing heterocycles. wvu.edu |

| Indoles | Michael Addition/Cascade Reaction | Initial nucleophilic addition can be followed by intramolecular cyclization to form complex heterocyclic structures. mdpi.com |

| 1,3-Dicarbonyl Compounds | Michael Addition/Hemiacetalization | Reaction with 2-(2-nitrovinyl)phenols can lead to the formation of benzopyran derivatives. ipb.pt |

| Thiazolium Carbinols | Nucleophilic Acylation | Allows for the direct acylation of nitroalkenes under mild conditions. nih.gov |

Electrophilic Transformations of the Aromatic Nucleus

The aromatic ring of this compound is subject to electrophilic substitution reactions, although its reactivity is significantly influenced by the substituents present. The hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups are both electron-donating and activating, directing incoming electrophiles to the ortho and para positions. quora.combyjus.com However, the nitrovinyl group is strongly deactivating, withdrawing electron density from the ring and making electrophilic attack less favorable. numberanalytics.comcdnsciencepub.com

Common electrophilic aromatic substitution reactions that phenols undergo include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. byjus.comchemistrysteps.com For instance, nitration of phenols with dilute nitric acid typically yields a mixture of ortho- and para-nitrophenols. byjus.com Halogenation can also occur readily, sometimes even without a Lewis acid catalyst. byjus.com

| Reaction | Reagents | Typical Products for Phenols | Influence of Substituents on this compound |

|---|---|---|---|

| Nitration | Dilute HNO3 | Ortho- and para-nitrophenols byjus.com | The activating -OH and -OCH3 groups direct ortho/para, but the deactivating -CH=CHNO2 group reduces overall ring reactivity. cdnsciencepub.comquora.com |

| Halogenation | Br2 in a non-polar solvent | Monobromophenols byjus.com | The activating groups facilitate substitution, while the deactivating group hinders it. The positions of substitution will be directed by the -OH and -OCH3 groups. quora.combyjus.com |

| Friedel-Crafts Alkylation/Acylation | Alkyl/Acyl halide and Lewis Acid | Alkylated/acylated phenols | These reactions are generally less effective on highly deactivated rings. |

Advanced Analytical and Spectroscopic Characterization in Research of 2 Methoxy 5 2 Nitrovinyl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 2-Methoxy-5-(2-nitrovinyl)phenol, providing detailed information about the chemical environment of each proton and carbon atom.

In ¹H NMR spectroscopy, the positions of the substituents on the benzene (B151609) ring, namely the methoxy (B1213986), hydroxyl, and nitrovinyl groups, can be confirmed. Aromatic protons typically resonate in the range of δ 6.5–7.5 ppm. The protons of the nitrovinyl group are expected to be deshielded, with their signals appearing further downfield, around δ 7.5–8.5 ppm.

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. The chemical shifts of the carbon atoms in the aromatic ring, the methoxy group, and the nitrovinyl group allow for a complete structural assignment.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) |

| Aromatic Protons | 6.5–7.5 |

| Nitrovinyl Protons | 7.5–8.5 |

| Methoxy Protons | ~3.8 |

| Phenolic Proton | Variable |

Note: Actual chemical shifts can vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation pattern of this compound, which aids in its structural confirmation. The compound has a molecular formula of C₉H₉NO₄ and a molecular weight of 195.17 g/mol . nih.gov

Under electron ionization (EI), the molecule undergoes fragmentation. A characteristic fragmentation pathway involves the loss of the nitro group (NO₂), which corresponds to a mass loss of 46 Da. The presence of a strong molecular ion peak in the mass spectrum confirms the molecular weight. researchgate.net For phenols, common fragmentation patterns include the loss of CO (M-28) and a formyl radical (HCO·, M-29). libretexts.org

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₉H₉NO₄ | nih.gov |

| Molecular Weight | 195.17 g/mol | nih.gov |

| Exact Mass | 195.05315777 Da | nih.gov |

| Key Fragmentation | Loss of NO₂ (46 Da) |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound by analyzing its molecular vibrations. tanta.edu.egutdallas.edu The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the O-H, C-H, C=C, C-O, and NO₂ functional groups.

The presence of a phenolic hydroxyl group gives rise to a broad and strong absorption band in the region of 3500-3200 cm⁻¹. libretexts.org The C-H stretching vibrations of the aromatic ring and the vinyl group are expected in the 3100-3000 cm⁻¹ region. vscht.cz The carbon-carbon double bond (C=C) of the vinyl group and the aromatic ring will show absorptions in the 1680-1640 cm⁻¹ and 1600-1400 cm⁻¹ regions, respectively. vscht.cz The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are anticipated to appear as strong bands around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. The C-O stretching of the methoxy group and the phenol (B47542) will be observed in the 1260-1000 cm⁻¹ range. libretexts.orgvscht.cz

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Phenolic O-H | Stretching, H-bonded | 3500-3200 (broad, strong) |

| Aromatic/Vinyl C-H | Stretching | 3100-3000 |

| Alkene C=C | Stretching | 1680-1640 |

| Aromatic C=C | Stretching | 1600-1400 |

| Nitro NO₂ | Asymmetric Stretching | 1550-1500 (strong) |

| Nitro NO₂ | Symmetric Stretching | 1350-1300 (strong) |

| Ether/Phenol C-O | Stretching | 1260-1000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Profiling

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the this compound molecule. libretexts.org The presence of a conjugated system, including the benzene ring and the nitrovinyl group, results in characteristic absorption bands in the UV-Vis spectrum. researchgate.net

Phenolic compounds typically exhibit two main absorption bands, the E-band and the B-band, arising from π→π* transitions within the benzene ring. spcmc.ac.in For phenol itself, these bands appear around 210 nm and 270 nm. spcmc.ac.in The presence of substituents like the methoxy and nitrovinyl groups will cause a bathochromic shift (shift to longer wavelengths) of these bands. The extended conjugation in this compound is expected to shift the absorption maxima to longer wavelengths, potentially into the near-visible region, which can contribute to its color. The electronic transitions of the acid form are blue-shifted compared to the electronic transition of the base. bgu.ac.il

Computational Chemistry and Theoretical Investigations of 2 Methoxy 5 2 Nitrovinyl Phenol

Density Functional Theory (DFT) Applications to Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) serves as a fundamental tool in the computational analysis of 2-Methoxy-5-(2-nitrovinyl)phenol. By employing methods such as the B3LYP functional with a 6-311++G(d,p) basis set, researchers can calculate key electronic properties. These calculations include determining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are crucial for understanding the molecule's reactivity. The energy gap between HOMO and LUMO provides insights into the chemical stability and reactivity of the compound.

Global descriptive parameters derived from DFT, such as chemical hardness, softness, and electrophilicity index, offer a quantitative measure of the molecule's stability and reactive nature. For instance, a higher electrophilicity index suggests that the molecule favors nucleophilic substitution reactions. rjpn.org These theoretical reactivity indices have become a powerful tool for the semi-quantitative study of organic reactivity. nih.gov

The distribution of electron density and the molecular electrostatic potential (MEP) map are also elucidated through DFT. The MEP map visually represents the regions of positive and negative electrostatic potential on the molecule's surface, indicating likely sites for electrophilic and nucleophilic attack. For example, in similar phenolic compounds, the oxygen atom of the hydroxyl group typically exhibits a region of high negative potential, while the hydrogen atom of the hydroxyl group shows a positive potential. longdom.orgnih.gov This information is invaluable for predicting how this compound will interact with other molecules.

Table 1: Calculated DFT Parameters for Phenolic Compounds

| Parameter | 2-Nitrophenol | Significance |

| HOMO-LUMO Energy Gap | 4.03 eV longdom.org | Indicates chemical reactivity and stability. longdom.org |

| Electrophilicity Index | High rjpn.org | Suggests a tendency to act as an electrophile. rjpn.org |

| Chemical Hardness | High rjpn.org | Correlates with molecular stability. rjpn.org |

This table presents data for a related compound, 2-nitrophenol, to illustrate the types of parameters calculated via DFT, as specific values for this compound were not available in the search results.

Molecular Dynamics Simulations for Conformational Landscape Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound, allowing for the exploration of its conformational landscape and intermolecular interactions over time. nih.govchemrxiv.org These simulations model the movement of atoms and molecules, providing a high-resolution view of structural dynamics that are often difficult to capture experimentally. uw.edu

By simulating the molecule in various environments, such as in solution, researchers can identify the most stable conformations and the energetic barriers between them. This is crucial for understanding how the molecule's shape influences its biological activity and reactivity. The analysis of trajectories from MD simulations can reveal how the molecule flexes and rotates, providing a detailed picture of its dynamic behavior.

Furthermore, MD simulations are instrumental in studying intermolecular interactions. By placing this compound in a simulated environment with other molecules, such as solvent molecules or biological macromolecules, it is possible to analyze the non-covalent interactions that govern its behavior. These interactions include hydrogen bonding, van der Waals forces, and electrostatic interactions, all of which play a critical role in molecular recognition and binding processes.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics for Derivative Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or property descriptors of compounds with their biological activities. For this compound, QSAR studies can be employed to predict the biological activities of its derivatives, thereby guiding the design of new and more potent molecules.

In a QSAR study, various molecular descriptors are calculated for a series of related compounds, including electronic, steric, and hydrophobic parameters. These descriptors are then used to build a mathematical model that can predict the activity of new, untested compounds. For example, parameters like the partition coefficient (logP) and the acid dissociation constant (pKa) can be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of derivatives. ajchem-a.com

By systematically modifying the structure of this compound in silico and using a QSAR model to predict the activity of the resulting derivatives, researchers can prioritize the synthesis of compounds with the most promising profiles. This approach significantly accelerates the drug discovery process by reducing the need for extensive and costly experimental screening.

Theoretical Prediction of Spectroscopic Signatures

Computational methods are also employed to predict the spectroscopic signatures of this compound, which can then be compared with experimental data to confirm its structure and identity. Techniques such as DFT can be used to calculate vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. researchgate.net

Similarly, the electronic transitions of the molecule can be calculated to predict its ultraviolet-visible (UV-Vis) absorption spectrum. Time-dependent DFT (TD-DFT) is a common method for this purpose. These theoretical spectra can be invaluable in interpreting experimental results and in identifying the compound in complex mixtures. Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted, aiding in the structural elucidation of the molecule and its derivatives. researchgate.net

Table 2: Predicted Spectroscopic Data for Related Compounds

| Spectroscopy Type | Predicted Parameter | Compound |

| IR and Raman | Vibrational Frequencies researchgate.net | (E)-2-methoxy-4-(2-morpholinovinyl)phenol |

| NMR | ¹H and ¹³C Chemical Shifts researchgate.net | (E)-2-methoxy-4-(2-morpholinovinyl)phenol |

| UV-Vis | Absorption Spectra nih.gov | Generic organic molecules |

This table shows the types of spectroscopic data that can be predicted for related molecules, as specific predictions for this compound were not available in the search results.

In Silico Elucidation of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify the lowest energy pathway from reactants to products, including the structures of any intermediates and transition states.

DFT calculations are frequently used to determine the geometries and energies of transition states, which are the highest energy points along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. This information is critical for understanding the reactivity of the nitrovinyl group and for predicting the outcome of various chemical transformations. For instance, computational studies can model the transition states and electron density distributions in cycloaddition reactions where the nitrovinyl group acts as a dienophile.

These in silico investigations provide a level of detail that is often inaccessible through experimental methods alone, offering a deeper understanding of the factors that control the reactivity and synthetic utility of this compound.

Biological and Pharmacological Research on 2 Methoxy 5 2 Nitrovinyl Phenol and Its Analogs

Structure-Activity Relationship (SAR) Derivations for Biological Efficacy of 2-Methoxy-5-(2-nitrovinyl)phenol Derivatives

The biological efficacy of this compound derivatives is closely linked to their chemical structure. The presence and position of various functional groups on the aromatic ring and the nitrovinyl side chain play a crucial role in determining their antimicrobial, antioxidant, and anticancer activities.

Impact of Substituent Modifications on Bioactivity

The biological activity of this compound analogs is significantly influenced by the nature and position of substituents on the aryl ring. Structure-activity relationship (SAR) studies have revealed that modifications to the phenolic, methoxy (B1213986), and nitrovinyl groups can dramatically alter the cytotoxic and enzyme-inhibitory properties of these compounds.

A study on a series of substituted aryl-2-nitrovinyl derivatives as proteasome inhibitors demonstrated the importance of electronic and steric factors for their biological activity. The proteasome is a key cellular complex responsible for protein degradation, and its inhibition is a validated strategy in cancer therapy. In this research, various analogs were synthesized and evaluated for their cytotoxicity against cancer cell lines and their ability to inhibit the chymotrypsin-like (ChT-L) activity of the proteasome.

The results indicated that the presence of a methoxy group on the phenyl ring can significantly impact the inhibitory potency. For instance, analogs with a para-methoxy group on the phenyl ring of the β-carbon of the nitrovinyl group showed enhanced proteasome inhibitory activities. This suggests that the electron-donating nature of the methoxy group at this position is favorable for interaction with the enzyme's active site.

Conversely, the replacement of the methoxy group with other substituents like methyl, chloro, or dimethylamino groups generally led to a reduction in proteasome inhibitory effects. This highlights the specific electronic and steric requirements for optimal bioactivity.

Below is a data table summarizing the cytotoxic and proteasome inhibitory activities of some substituted aryl-2-nitrovinyl derivatives, illustrating the impact of substituent modifications.

Table 1: Cytotoxicity and Proteasome ChT-L Inhibitory Activities of Substituted Aryl-2-nitrovinyl Derivatives

| Compound ID | R1 Substituent | R2 Substituent | Cell Line | Cytotoxicity IC50 (µM) | Proteasome Inhibition at 10 µM (%) |

|---|---|---|---|---|---|

| 1a | H | H | MCF-7 | > 50 | 45.2 ± 3.1 |

| 1d | OMe | H | MCF-7 | 25.6 ± 2.8 | 68.4 ± 4.5 |

| 2a | H | CH2OH | MCF-7 | 15.3 ± 1.9 | 55.1 ± 3.9 |

| 2d | OMe | CH2OH | MCF-7 | 0.71 ± 0.09 | 85.7 ± 5.2 |

| 1a | H | H | PC-3 | > 50 | 41.5 ± 2.9 |

| 1d | OMe | H | PC-3 | 38.4 ± 3.5 | 61.2 ± 4.1 |

| 2a | H | CH2OH | PC-3 | 28.9 ± 2.5 | 50.3 ± 3.6 |

| 2d | OMe | CH2OH | PC-3 | 17.79 ± 1.8 | 79.3 ± 4.8 |

Data is synthesized from a study on substituted aryl-2-nitrovinyl derivatives as proteasome inhibitors.

As shown in the table, the introduction of a hydroxylmethyl group (CH2OH) at the α-carbon of the nitrovinyl moiety (compounds 2a and 2d ) generally improved cytotoxicity compared to their unsubstituted counterparts (1a and 1d ). The most potent compound in this series was 2d , which features both a para-methoxy group and an α-hydroxymethyl group, demonstrating a synergistic effect of these substitutions.

Stereochemical Influence on Pharmacological Outcomes

The stereochemistry of the nitrovinyl side chain in compounds like this compound is a critical determinant of their physical properties and, consequently, their pharmacological activity. The double bond in the nitrovinyl group can exist as either (E) (trans) or (Z) (cis) isomers.

Generally, the (E)-isomer of β-nitrostyrenes is thermodynamically more stable than the (Z)-isomer. nih.gov This is due to the steric hindrance between the nitro group and the phenyl ring in the (Z)-configuration, which disrupts the planarity of the molecule. nih.gov The planarity of the molecule can be crucial for its interaction with biological targets. For instance, a study on β-methyl-β-nitrostyrene derivatives showed that the introduction of a methyl group on the double bond leads to a loss of planarity, with the aromatic ring being tilted relative to the side chain. uc.pt This structural change was found to influence the antibacterial activity of the compounds. uc.pt

While specific comparative pharmacological studies on the (E) and (Z) isomers of this compound are not extensively documented, research on related nitrostyrenes provides valuable insights. A computational study on the reactivity of (E)- and (Z)-β-nitrostyrenes in cycloaddition reactions found that the less stable (Z)-isomer is more reactive. nih.gov This difference in reactivity could translate to different pharmacological profiles.

The chirality of a molecule can also significantly affect its biological activity. nih.gov This is because biological systems, such as enzymes and receptors, are themselves chiral and can exhibit stereospecific interactions. For example, the uptake of a drug by cells can be mediated by stereoselective transport systems. nih.gov Although this compound itself is not chiral, the introduction of chiral centers through modification of the molecule could lead to enantiomers with distinct pharmacological properties. Enantioselective synthesis of nitrostyrene (B7858105) analogs has been explored to create enantioenriched compounds for biological evaluation. mdpi.comresearchgate.net

The differential pharmacological activity of stereoisomers is a well-established principle in drug development. nih.gov For instance, the two enantiomers of a drug can have different potencies, with one being more active than the other, or they can even have different types of biological activity. nih.gov Therefore, controlling the stereochemistry of the nitrovinyl group and any introduced chiral centers is a crucial aspect in the design of bioactive analogs of this compound.

Mechanistic Investigations of Biological Action: Molecular and Cellular Pathways

The biological effects of this compound and its analogs are mediated through their interaction with various molecular and cellular pathways. The presence of the electron-withdrawing nitro group on the vinyl side chain makes these compounds good Michael acceptors, allowing them to react with nucleophilic groups in biological macromolecules, such as the thiol groups of cysteine residues in proteins. This reactivity is central to many of their observed biological activities.

One of the key mechanisms of action for nitrostyrene derivatives is the inhibition of the proteasome. wikipedia.org Molecular docking studies have suggested that these compounds can bind to the active site of the proteasome's β5 subunit, which harbors the chymotrypsin-like activity. The interaction is thought to involve the formation of a covalent bond between the β-carbon of the nitrovinyl group and the N-terminal threonine residue of the active site, leading to irreversible inhibition of the enzyme.

Another important pathway implicated in the action of related methoxyphenolic compounds is the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.govresearchgate.net Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Electrophilic compounds, such as some nitrostyrene derivatives, can react with cysteine residues in Keap1, leading to its conformational change and the release of Nrf2. Once released, Nrf2 translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter region of its target genes, inducing their expression. One of the key Nrf2 target genes is heme oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory properties. researchgate.net

Furthermore, β-nitrostyrene derivatives have been shown to act as tyrosine kinase inhibitors. nih.gov Tyrosine kinases are critical enzymes in cellular signaling pathways that control cell growth, proliferation, and differentiation. By inhibiting these enzymes, nitrostyrene analogs can disrupt aberrant signaling that contributes to diseases like cancer.

The anti-inflammatory effects of related compounds like 2-methoxy-4-vinylphenol (B128420) have been linked to the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. researchgate.net These pathways are central to the inflammatory response, and their inhibition leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins. researchgate.net

Applications in Advanced Organic Synthesis and Materials Science

2-Methoxy-5-(2-nitrovinyl)phenol as a Versatile Synthetic Intermediate for Pharmaceutical and Fine Chemicals

The true power of this compound lies in its role as a versatile synthetic intermediate. biosynce.com The presence of the nitrovinyl group, a potent Michael acceptor, and the phenolic hydroxyl group allows for a variety of chemical transformations, making it a key precursor for a wide range of organic compounds. biosynce.comrsc.org

Substituted nitrostyrenes, including this compound, are instrumental in the synthesis of various biologically active scaffolds. These include chromans, chromenes, coumarins, and benzofurans, which form the core of many natural products and pharmaceuticals. rsc.org The reactivity of the nitrovinyl group facilitates its participation in multicomponent reactions, an efficient and atom-economical approach to synthesizing complex molecules like pyrrole (B145914) derivatives from simple starting materials. bohrium.comresearchgate.net This is particularly significant as pyrrole and its derivatives are important heterocyclic compounds found in numerous natural and biologically active molecules. bohrium.comresearchgate.net

The synthetic utility of nitrostyrenes extends to their use as precursors for substituted phenethylamines and amphetamines. wikipedia.org Furthermore, the nitro group itself can be transformed into other functional groups, further expanding the synthetic possibilities. mdpi.com For instance, 2-hydroxy-β-nitrostyrenes can react with a diverse range of molecules to construct interesting and biologically relevant scaffolds. rsc.org

A notable application is in the synthesis of furo-fused heteropolycycles. Nitrostilbenes, which can be derived from related starting materials, act as valuable precursors for these complex structures through a stepwise double coupling with phenolic-type nucleophiles. nih.gov This methodology has been extended to various heterophenols to create new heteropolycyclic systems with potential as drug leads. nih.gov

The following table summarizes some of the key synthetic applications and the resulting compound classes:

| Precursor | Reaction Type | Resulting Compound Classes | Significance |

| 2-Hydroxy-β-nitrostyrenes | Reactions with carbonyls, dicarbonyls, enamines, etc. | Chromans, chromenes, coumarins, benzofurans | Biologically active scaffolds, natural products rsc.org |

| β-Nitrostyrene derivatives | Multicomponent reactions | Pyrrole derivatives | Important heterocycles in natural and biological compounds bohrium.comresearchgate.net |

| Substituted nitrostyrenes | Reduction | Substituted phenethylamines and amphetamines | Pharmacologically active compounds wikipedia.org |

| Nitrostilbenes | Stepwise double coupling with heterophenols | Furo-fused heteropolycycles | Potential drug leads nih.gov |

Explorations in Dye Chemistry and Related Pigments

While direct applications of this compound in commercial dyes are not extensively documented, its structural features suggest its potential as a chromogenic precursor. The related compound, 2-Methoxy-5-nitroaniline, is a known intermediate in the synthesis of dyes and pigments. The nitro group and the phenolic hydroxyl group in this compound can influence its color properties and its ability to interact with fabrics or other materials. The extended conjugation provided by the nitrovinyl group can contribute to the molecule's chromophoric properties. The field of dye chemistry often utilizes nitroaromatic compounds as key building blocks.

Contributions to Novel Materials Development

The reactivity of the vinyl group in this compound opens up possibilities for its use in polymer chemistry and the development of novel materials. The related compound, 2-methoxy-4-vinylphenol (B128420) (MVP), derived from the decarboxylation of ferulic acid, has been investigated as a biobased monomer for creating both thermoplastics and thermoset polymers. mdpi.com This suggests that this compound could potentially be functionalized and polymerized to create new biobased materials with unique properties. The presence of the phenolic hydroxyl group offers a site for further modification, allowing for the tuning of the resulting polymer's characteristics. Research into lignin-derived monomers for radical polymerizations is an active area, aiming to produce functional materials from renewable resources. mdpi.com

Niche Industrial Applications

The primary industrial application of this compound is as an intermediate in organic synthesis. biosynce.com Its utility in the production of fine chemicals and as a starting material for more complex molecules is a key aspect of its industrial value. biosynce.com For instance, the broader class of nitrostyrenes serves as precursors for slimicides. wikipedia.org Additionally, related nitroaromatic compounds find use in various industrial processes.

Emerging Research Frontiers and Future Perspectives for 2 Methoxy 5 2 Nitrovinyl Phenol

Rational Design of Derivatives for Enhanced Therapeutic Profiles

The structural backbone of 2-Methoxy-5-(2-nitrovinyl)phenol offers a versatile platform for the rational design of new therapeutic agents. By systematically modifying its functional groups, researchers can fine-tune the compound's pharmacokinetic and pharmacodynamic properties to enhance its efficacy and selectivity for specific biological targets.

Key areas of modification include:

The Phenolic Hydroxyl Group: This group can be alkylated, esterified, or used to form ethers to modulate the compound's solubility, membrane permeability, and metabolic stability.

The Methoxy (B1213986) Group: Demethylation or replacement with other alkoxy groups can influence the compound's electronic properties and interactions with target proteins.

The Nitrovinyl Group: This group is a key pharmacophore and can be reduced to an amino group, or its double bond can be functionalized to create a wide range of derivatives with diverse biological activities.

Recent research has focused on synthesizing analogs of this compound to explore their potential as anticancer, antimicrobial, and anti-inflammatory agents. For instance, the introduction of different substituents on the aromatic ring can lead to compounds with enhanced cytotoxicity against various cancer cell lines.

Table 1: Examples of this compound Derivatives and their Potential Therapeutic Applications

| Derivative | Modification | Potential Therapeutic Application |

|---|---|---|

| 4-Chloro-5-(2-nitrovinyl)-1H-imidazoles | Replacement of the phenol (B47542) and methoxy groups with a substituted imidazole (B134444) ring. | Enhanced bactericidal activity compared to analogs derived from nitromethane (B149229). nuph.edu.ua |

| Prenylated Phenolic Compounds | Introduction of prenyl groups to the phenolic backbone. | Significant selective cytotoxic activity against human tumor cell lines. researchgate.net |

| 4H-Chromene Derivatives | Cyclization of the nitrovinylphenol structure. | Induction of apoptosis in cancer cells by binding to the Bcl-2 protein. iucr.org |

| 8-Substituted Adenosine Analogs | Incorporation of the phenolic moiety into a nucleoside structure. | Potential as antiviral and anticancer agents. nih.gov |

Integration of Advanced Computational and Experimental Methodologies in Drug Discovery

The integration of computational and experimental methods is revolutionizing the drug discovery process for compounds like this compound. nih.gov In silico techniques such as molecular docking, density functional theory (DFT), and quantitative structure-activity relationship (QSAR) modeling are being used to predict the biological activities and physicochemical properties of new derivatives, thereby guiding their synthesis and experimental evaluation. nih.goviosrjournals.org

Molecular Docking: This technique is used to predict the binding affinity and orientation of this compound derivatives at the active site of a target protein. iosrjournals.org This information can help in identifying the most promising candidates for further development.

Density Functional Theory (DFT): DFT calculations are employed to understand the electronic structure, reactivity, and spectroscopic properties of the compound and its derivatives. growingscience.comresearchgate.net This can provide insights into the reaction mechanisms and help in the design of new synthetic routes.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are used to establish a mathematical relationship between the structural features of a series of compounds and their biological activity. researchgate.net These models can then be used to predict the activity of new, unsynthesized derivatives.

The predictions from these computational models are then validated through experimental studies, creating a synergistic feedback loop that accelerates the drug discovery process.

Table 2: Application of Computational and Experimental Methods in the Study of Related Compounds

| Method | Application | Key Findings |

|---|---|---|

| Molecular Docking and MD Simulations | Investigating the binding of phenolic compounds to dengue virus proteins. | Identified key interactions and confirmed the stability of ligand-protein complexes. plos.org |

| DFT and Molecular Docking | Studying the antioxidant and anticancer potential of imidazo[2,1-b]thiazole (B1210989) derivatives. | Evaluated reactivity, electrostatic surface potential, and binding to human peroxiredoxin 5. growingscience.com |

| QSAR and Experimental Assay | Predicting the anticoccidial activity of nitrovinylfuran derivatives. | The model showed high predictability, and a promising new drug candidate was identified. researchgate.net |

| 3D-QSAR, ADMET, and Molecular Docking | Designing new inhibitors for the MCF-7 breast cancer cell line. | Developed robust models that guided the design of six new inhibitors with strong target interactions. nih.gov |

Development of Sustainable Synthetic Strategies for Scalable Production

The development of sustainable and scalable synthetic methods for this compound is crucial for its potential commercialization. Traditional synthetic routes often involve harsh reaction conditions, toxic reagents, and the generation of significant chemical waste. rsc.org Green chemistry principles are now being applied to develop more environmentally friendly alternatives.

Key aspects of sustainable synthesis include:

Use of Renewable Feedstocks: Vanillin (B372448), which can be derived from lignin, is a key starting material for the synthesis of this compound, making it a potentially bio-based compound.

Green Solvents and Catalysts: Researchers are exploring the use of water, polyethylene (B3416737) glycol (PEG), and other environmentally benign solvents to replace traditional volatile organic compounds. rsc.orgresearchgate.net The use of biodegradable catalysts derived from natural resources is also being investigated. researchgate.net

Energy Efficiency: Microwave-assisted organic synthesis (MAOS) is being explored as a way to reduce reaction times and energy consumption compared to conventional heating methods. rsc.org

These green synthetic strategies not only reduce the environmental impact of chemical production but can also lead to higher yields and purity of the final product.

Table 3: Comparison of Conventional and Green Synthetic Methods for Related Nitrostyrene (B7858105) Derivatives

| Method | Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Conventional Synthesis | Prolonged heating (7-36 h), excess nitroalkane, organic solvents. rsc.org | Established and well-understood. | Long reaction times, high energy consumption, use of hazardous materials. rsc.org |

| Microwave-Assisted Organic Synthesis (MAOS) | Shorter reaction times (minutes), often solvent-free. rsc.org | Fast, energy-efficient, and can lead to higher yields. rsc.org | Specialized equipment required. |

| Organocatalysis in Green Solvents | Use of organocatalysts like proline derivatives in PEG or water. rsc.orgresearchgate.net | Avoids the use of toxic metals, recyclable solvents, and catalysts. rsc.orgresearchgate.net | Catalyst loading and separation can be challenging. |

| Heterogeneous Catalysis | Use of solid catalysts like montmorillonite (B579905) clay. researchgate.net | Easy separation and reusability of the catalyst, environmentally friendly. researchgate.net | Potential for lower catalytic activity compared to homogeneous catalysts. |

Interdisciplinary Research in Materials Science and Nanotechnology

The unique chemical structure of this compound also makes it a promising candidate for applications in materials science and nanotechnology. cymitquimica.com Its ability to undergo polymerization and its potential to be incorporated into more complex molecular architectures opens up new avenues for research.

Polymer Chemistry: The nitrovinyl group can act as a functional monomer in radical polymerizations, leading to the creation of new polymers with tailored thermal and optical properties. These polymers could find applications in areas such as flame retardants and specialty plastics.

Nanotechnology: The compound and its derivatives can be used to functionalize nanoparticles for applications in drug delivery and diagnostics. The phenolic hydroxyl group provides a convenient anchor point for attaching the molecule to the surface of nanoparticles.

Sensors: The electronic properties of the nitrovinylphenol moiety could be exploited in the development of chemical sensors. Changes in the absorption or fluorescence spectrum of the compound upon binding to a target analyte could be used for detection.

The interdisciplinary nature of this research, combining chemistry, materials science, and nanotechnology, is expected to lead to the development of novel materials with a wide range of applications.

Table 4: Potential Applications of this compound in Materials Science and Nanotechnology

| Application Area | Description | Potential Impact |

|---|---|---|

| Functional Polymers | Use as a monomer in polymerization reactions to create polymers with specific properties. | Development of high-performance plastics, flame retardants, and optical materials. |

| Nanoparticle Functionalization | Attachment to nanoparticles for targeted drug delivery or as contrast agents in bioimaging. | Improved efficacy and reduced side effects of cancer therapy, enhanced diagnostic capabilities. |

| Chemical Sensors | Development of colorimetric or fluorescent sensors for the detection of specific ions or molecules. | Real-time monitoring of environmental pollutants or biomarkers for disease diagnosis. |

| Organic Electronics | Exploration of its potential use in organic light-emitting diodes (OLEDs) or organic photovoltaic (OPV) cells. | Development of low-cost, flexible, and efficient electronic devices. |

Q & A

Q. What safety protocols are critical when handling 2-methoxy-5-(2-nitrovinyl)phenol in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation risks due to potential nitro group toxicity .

- Waste Management: Segregate waste in labeled, chemically resistant containers. Collaborate with certified waste disposal services to ensure compliance with environmental regulations .

- Storage: Store in airtight, light-resistant containers at 2–8°C to prevent degradation.

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: Use - and -NMR to confirm the structure, focusing on the nitrovinyl group’s resonance (δ ~6.5–8.0 ppm for vinyl protons) .

- Mass Spectrometry (GC-MS/LC-MS): Employ electron ionization (EI) or electrospray ionization (ESI) to verify molecular weight (e.g., CHNO, theoretical MW: 195.17) and fragmentation patterns .

- HPLC: Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and monitor degradation products .

Q. How can researchers synthesize this compound with high yield?

Methodological Answer:

- Base-Catalyzed Nitrovinylation: React 2-methoxy-5-nitrophenol with acetylene derivatives under basic conditions (e.g., KCO in DMF). Optimize temperature (70–90°C) and reaction time (6–12 hours) to achieve yields >75% .

- Purification: Use silica gel column chromatography (hexane:ethyl acetate, 3:1) followed by recrystallization in ethanol to isolate the pure compound .

Advanced Research Questions

Q. What mechanistic insights explain the [4+1] cycloaddition reactivity of this compound with sulfur ylides?

Methodological Answer:

- Reaction Pathway: The nitrovinyl group acts as a dienophile, reacting with sulfur ylides (e.g., dimethylsulfonium methylide) to form dihydrobenzofuran derivatives. Density Functional Theory (DFT) calculations can model transition states and regioselectivity .

- Experimental Validation: Monitor reaction progress using -NMR to track vinyl proton disappearance. Compare experimental yields (70–85%) with computational predictions .

Q. How does structural modification of this compound impact its biological activity?

Methodological Answer:

- Derivative Synthesis: Replace the nitro group with bioisosteres (e.g., cyano or trifluoromethyl) to enhance metabolic stability. Assess cytotoxicity via MTT assays against cancer cell lines (e.g., HeLa or MCF-7) .

- SAR Studies: Compare activity with structural analogs like Combretastatin A4 (a microtubule inhibitor). Use molecular docking to predict binding affinity to tubulin or other targets .

Q. What computational tools can predict the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

- Molecular Dynamics (MD) Simulations: Simulate degradation pathways in aqueous solutions (pH 2–12) using software like GROMACS. Validate experimentally via accelerated stability studies (40–60°C, 75% humidity) .

- Quantum Chemistry: Calculate bond dissociation energies (BDEs) for the nitrovinyl group to identify labile sites prone to hydrolysis or oxidation .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

- Meta-Analysis: Aggregate data from multiple studies, adjusting for variables like purity (>95% vs. <90%), solvent effects (DMSO vs. ethanol), and cell line specificity. Use statistical tools (e.g., ANOVA) to identify outliers .

- Reproducibility Tests: Standardize assay protocols (e.g., IC determination) across labs. Share raw data via open-access platforms to enable cross-validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.